molecular formula C18H15ClN2OS B2647877 2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034435-50-0

2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2647877
CAS RN: 2034435-50-0
M. Wt: 342.84
InChI Key: CZEOTUHSNJFMOV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could make it more soluble in polar solvents .

Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

Compounds structurally related to 2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide have been synthesized and studied for their oxidation reactivity. For example, synthetic routes to 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives demonstrate varied oxidation products based on different oxidants and conditions. Such studies provide insights into the reactivity channels that could be explored for chemical synthesis and modification of related compounds (Pailloux et al., 2007).

Corrosion Inhibition

Derivatives of acetamide compounds have shown potential as corrosion inhibitors, a property that could extend to related structures. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested for their corrosion prevention efficiencies in different media. This research underscores the potential application of such compounds in protecting metals against corrosion, which could have implications for the durability of metal components in various industrial applications (Yıldırım & Çetin, 2008).

Ligand-Protein Interactions and Photovoltaic Efficiency

Some bioactive benzothiazolinone acetamide analogs have been synthesized and analyzed for their ligand-protein interactions, vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light-harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic cells. This research area highlights the diverse applications of acetamide derivatives in both biological systems and renewable energy technologies (Mary et al., 2020).

Structural Studies and Molecular Interactions

Structural analyses of C,N-disubstituted acetamides, including their hydrogen bonding and molecular interactions, provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds. For example, studies involving crystal structures of 2-(4-chlorophenyl)-N-substituted acetamides offer insights into the supramolecular assembly of these molecules, which could inform their use in materials science and molecular engineering (Narayana et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For instance, many drugs work by interacting with proteins in the body, and the specific groups present in this compound could potentially allow it to bind to certain proteins .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-15-5-2-1-4-14(15)11-18(22)21-12-13-7-8-20-16(10-13)17-6-3-9-23-17/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEOTUHSNJFMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

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